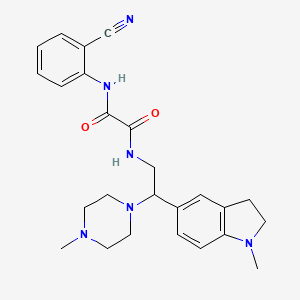
N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The structure of this compound includes a thiophene ring, which is a five-membered ring containing sulfur, and a cyanoacetamide group, which is known for its reactivity and ability to form various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide can be achieved through several methodsThis reaction typically occurs under mild conditions and can be carried out without the use of solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as quinolines and pyridines, which are of significant interest in medicinal chemistry .
Applications De Recherche Scientifique
N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit promising anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-2-cyanoacetamide
- N-(cyanomethyl)thiophene-2-carboxamide
- N-benzyl-N-(cyanomethyl)benzamide
Uniqueness
N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide is unique due to the presence of both the benzyl and thiophene groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for the formation of a wide range of heterocyclic compounds with potential biological activities .
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-9-16(11-12-5-2-1-3-6-12)14(17)13-7-4-10-18-13/h1-7,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYQPIOVXNSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2800642.png)

![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2800646.png)
![1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2800647.png)
![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2800650.png)
![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine](/img/structure/B2800660.png)
![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)
